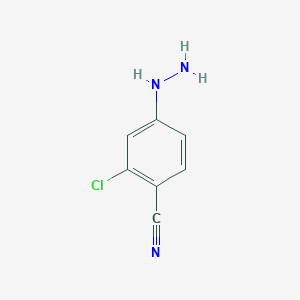

2-Chloro-4-hydrazinylbenzonitrile

Overview

Description

The compound 2-Chloro-4-hydrazinylbenzonitrile is a chemical of interest due to its potential applications in various fields, including medicinal chemistry and materials science. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and their properties, which can be useful for understanding the behavior and characteristics of 2-Chloro-4-hydrazinylbenzonitrile.

Synthesis Analysis

Paper describes the synthesis of a pyridine derivative, which is structurally related to 2-Chloro-4-hydrazinylbenzonitrile. The synthesis involves a novel protocol starting from a chlorinated precursor. This suggests that similar methods could potentially be applied to synthesize 2-Chloro-4-hydrazinylbenzonitrile, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray diffraction methods, as mentioned in papers and . These studies reveal the geometry and bonding patterns within the molecules, which can be extrapolated to predict the structure of 2-Chloro-4-hydrazinylbenzonitrile. For instance, the presence of hydrogen bonds and the arrangement of substituents around the core structure are critical factors that can influence the overall molecular conformation.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 2-Chloro-4-hydrazinylbenzonitrile, they do discuss the reactivity of similar compounds. For example, paper examines the hydrogen-bonded framework structures that can arise from the interactions of hydrazine derivatives. These insights can be used to hypothesize the types of chemical reactions and interactions that 2-Chloro-4-hydrazinylbenzonitrile might undergo, such as the formation of hydrogen bonds with suitable partners.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various spectroscopic techniques, as detailed in paper . These include FT-IR, NMR, and UV-vis absorption spectroscopy. The effects of solvent, concentration, temperature, and pH on the absorption spectra have been studied, providing a foundation for understanding how these factors might affect the properties of 2-Chloro-4-hydrazinylbenzonitrile. Additionally, the lack of fluorescence in the studied compound suggests that 2-Chloro-4-hydrazinylbenzonitrile may also exhibit similar behavior under certain conditions.

Scientific Research Applications

Nucleophilic Substitution Reactions

2-Chloro-4-hydrazinylbenzonitrile and its derivatives are subjects of research in nucleophilic substitution reactions. For example, the reaction dynamics of 1-chloro-2,4-dinitrobenzene with hydrazine have been studied, revealing insights into rate-determining steps and the effects of solvents and leaving groups on the reaction process. This has implications for understanding the reactivity of chloro- and hydrazinylbenzonitriles in similar chemical environments (Ibrahim et al., 2013).

Vibrational Analysis

4-Chloro-3-nitrobenzonitrile, a compound structurally similar to 2-Chloro-4-hydrazinylbenzonitrile, has been analyzed using vibrational spectroscopy. This research contributes to understanding the molecular vibrations and structures of chloro-nitrobenzonitrile derivatives, offering insights into their physical and chemical properties (Sert et al., 2013).

Fluorescence Detection

A derivative of 4-Chloro-2-hydrazinylbenzonitrile has been developed for fluorescence turn-on detection of cysteine over other amino acids. This application demonstrates the potential of such compounds in biochemical sensing and analysis (Liu et al., 2015).

Synthesis and X-ray Analysis

Research has been conducted on synthesizing and analyzing the structure of pyridine derivatives related to 2-Chloro-4-hydrazinylbenzonitrile. This includes the study of supramolecular structures, hydrogen bonding, and spectral properties, providing a deeper understanding of the structural features of these compounds (Tranfić et al., 2011).

Molecular Design for Dye-Sensitized Solar Cells

Hydrazone dyes derived from benzonitrile, including chloro-substituted variants, have been synthesized and studied for their potential use in dye-sensitized solar cells. This research explores the electronic properties and solar cell applicability of these compounds (Al‐Sehemi et al., 2012).

Solid-State Properties

The solid-state properties of 4-halobenzonitrile crystals, including chloro-substituted variants, have been analyzed. This research helps in understanding the bending properties and molecular interactions in these crystals, which is essential for materials science applications (Veluthaparambath et al., 2022).

Safety and Hazards

The safety information available indicates that 2-Chloro-4-hydrazinylbenzonitrile is potentially dangerous . The hazard statements include H301 (Toxic if swallowed) and H318 (Causes serious eye damage) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mechanism of Action

Mode of Action

It is known that hydrazine derivatives can act as nucleophilic agents, reacting with electrophilic sites in biological molecules . This can lead to changes in the structure and function of these molecules, potentially affecting cellular processes.

Biochemical Pathways

Hydrazine derivatives are known to interact with various biochemical pathways, potentially leading to downstream effects

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored in a dark place under an inert atmosphere at 2-8°c . These properties may affect the compound’s bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-4-hydrazinylbenzonitrile. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Other environmental factors, such as pH and temperature, may also affect the compound’s action and efficacy.

properties

IUPAC Name |

2-chloro-4-hydrazinylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c8-7-3-6(11-10)2-1-5(7)4-9/h1-3,11H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRWOMMXRCHVLFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NN)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-hydrazinylbenzonitrile | |

CAS RN |

263845-81-4 | |

| Record name | 2-chloro-4-hydrazinylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

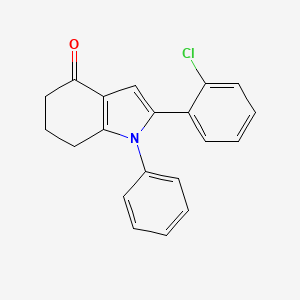

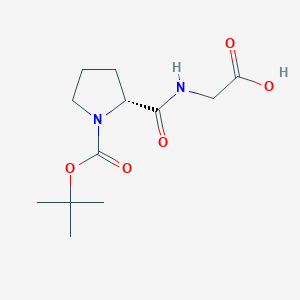

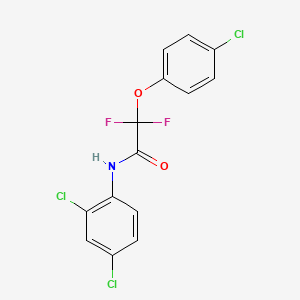

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034896.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[3-(trifluoromethyl)phenyl]pyrazole-1-carboxamide](/img/structure/B3034904.png)

![1-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}-1-ethanone](/img/structure/B3034905.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-N-(2,4-difluorophenyl)-2-thiophenecarboxamide](/img/structure/B3034906.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B3034907.png)

![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)

amino]methylene}-1,3-cyclohexanedione](/img/structure/B3034914.png)